molecular formula C5H7NO B7902142 1-Cyano-2-hydroxy-3-butene CAS No. 7451-85-6

1-Cyano-2-hydroxy-3-butene

Cat. No. B7902142
CAS RN: 7451-85-6
M. Wt: 97.12 g/mol
InChI Key: PBCLOVRWBLGJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-2-hydroxy-3-butene, also known as 1-cyano-3-buten-2-ol or 3-hydroxy-4-pentenenitrile, belongs to the class of organic compounds known as secondary alcohols . It is a mitochondrial toxin that causes apoptosis in liver cells .


Synthesis Analysis

The synthesis of 1-Cyano-2-hydroxy-3-butene involves reaction conditions with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane .


Molecular Structure Analysis

The molecular formula of 1-Cyano-2-hydroxy-3-butene is C5H7NO . It contains a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .


Chemical Reactions Analysis

1-Cyano-2-hydroxy-3-butene has been found to inhibit radicle elongation of wheat and velvetleaf with I50 values of 2.1 × 10−4 M for wheat and 2.7 × l0−3 M for velvetleaf .


Physical And Chemical Properties Analysis

The molecular weight of 1-Cyano-2-hydroxy-3-butene is 97.12 g/mol . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

  • Cancer Chemoprevention : Crambene, found in cruciferous vegetables, causes significant upregulation of quinone reductase and glutathione S-transferases both in vivo and in vitro, making it a likely candidate as a cancer chemopreventive compound. Its purification from Crambe abyssinica seed meal has been improved to aid in the study of its health benefits (Niedoborski, Klein, & Wallig, 2001).

  • Polymerization Studies : 1-Cyano-2-hydroxy-3-butene and its related compounds have been utilized in polymerization studies. The synthesis and polymerization of these compounds have been explored, providing insights into their potential applications in materials science (Wei & Milliman, 1969).

  • Acute Pancreatitis Research : Crambene has been reported to cause cell death in rat pancreatic acini. Studies have shown that its administration to mice can induce pancreatic acinar cell apoptosis, reducing the severity of acute pancreatitis. This suggests potential therapeutic applications for acute pancreatitis management (Bhatia et al., 1998).

  • Metabonomic Investigations : The metabolic effects of crambene, used as an experimental model toxin causing exocrine pancreatitis, have been investigated in rats using high-resolution NMR spectroscopy. This study provides insights into the biochemical changes following exposure to this compound (Bohus et al., 2009).

  • Combustion and Emission Control : Understanding the oxidation chemistry of compounds related to 1-Cyano-2-hydroxy-3-butene can help improve ignition and combustion processes in advanced engines, providing better emission control. This has implications for environmental and automotive research (Chen et al., 2020).

  • Toxicology Studies : Studies have investigated the selective toxicity of crambene in rats, focusing on its effects on the exocrine pancreas. This research is significant for understanding the toxicological profile of this compound and its potential risks (Wallig, Gould, & Fettman, 1988).

  • Bioactivation Studies : The bioactivation of crambene and related compounds in vitro and in vivo has been examined, highlighting their metabolic pathways and potential roles in toxicity (Wang et al., 2018).

Mechanism of Action

1-Cyano-2-hydroxy-3-butene is a mitochondrial toxin that causes apoptosis in liver cells. It has been shown to cause liver lesions in CD1 mice. It reduces the mitochondrial membrane potential, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production .

Safety and Hazards

1-Cyano-2-hydroxy-3-butene is toxic if swallowed. It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this substance .

properties

IUPAC Name

3-hydroxypent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCLOVRWBLGJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950134
Record name 3-Hydroxypent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyano-2-hydroxy-3-butene

CAS RN

27451-36-1, 6071-81-4, 7451-85-6
Record name 3-Hydroxy-4-pentenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27451-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-2-hydroxy-3-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027451361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butene, (S)-1-cyano-2-hydroxy-3-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxypent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypent-4-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Cyano-2-hydroxy-3-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyano-2-hydroxy-3-butene
Reactant of Route 2
Reactant of Route 2
1-Cyano-2-hydroxy-3-butene
Reactant of Route 3
Reactant of Route 3
1-Cyano-2-hydroxy-3-butene
Reactant of Route 4
Reactant of Route 4
1-Cyano-2-hydroxy-3-butene
Reactant of Route 5
Reactant of Route 5
1-Cyano-2-hydroxy-3-butene
Reactant of Route 6
Reactant of Route 6
1-Cyano-2-hydroxy-3-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.